Cas no 3449-50-1 (8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one)

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 化学的及び物理的性質
名前と識別子
-
- 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one
- 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- DTXSID401254509
- 8-methyl-2,3,4,9-tetrahydrocarbazol-1-one
- AS-65177
- STK928978
- MFCD16090101
- Z1201628557
- EN300-186556
- CS-0061212
- BBL032610
- A12439
- AKOS005659163
- 3449-50-1
-
- MDL: MFCD16090101
- インチ: InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3
- InChIKey: MYXBAASANSTUBM-UHFFFAOYSA-N
- SMILES: CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3
計算された属性
- 精确分子量: 199.09979
- 同位素质量: 199.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9Ų
- XLogP3: 2.8
じっけんとくせい
- PSA: 32.86
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186556-0.05g |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 95.0% | 0.05g |
$37.0 | 2025-03-21 | |
Enamine | EN300-186556-0.1g |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 95.0% | 0.1g |
$56.0 | 2025-03-21 | |
Ambeed | A722226-250mg |
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 250mg |
$54.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM957-50mg |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 50mg |
193.0CNY | 2021-07-14 | |
Chemenu | CM518560-250mg |
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 250mg |
$67 | 2022-06-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM957-200mg |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 200mg |
484.0CNY | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35980-250mg |
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 250mg |
¥239.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35980-100mg |
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 100mg |
¥100.0 | 2024-07-19 | |
Ambeed | A722226-1g |
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 1g |
$156.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1102741-1g |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-50-1 | 98% | 1g |
$330 | 2025-02-26 |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 関連文献
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Karunanidhi Murali,Hazel A. Sparkes,Baskaran Vijaya Pandiyan,Karnam Jayarampillai Rajendra Prasad New J. Chem. 2017 41 8242
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-oneに関する追加情報
Introduction to 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one (CAS No. 3449-50-1)
2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one, identified by its Chemical Abstracts Service (CAS) number 3449-50-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the carbazole family, a class of nitrogen-containing aromatic organic compounds that exhibit a wide range of biological activities. The structural features of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one, particularly its fused aromatic system and the presence of a methyl group at the 8-position, contribute to its unique chemical properties and potential therapeutic applications.
The carbazole scaffold is well-documented for its role in various pharmacological contexts. Compounds derived from carbazole have been investigated for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The addition of a hydroxyl group at the 1-position, as seen in this compound, further enhances its reactivity and biological activity. This modification allows for further functionalization and interaction with biological targets, making it a valuable scaffold for drug discovery.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one and biological macromolecules. Studies have shown that this compound can bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator of key cellular processes. For instance, research has indicated that derivatives of carbazole can interact with enzymes involved in DNA replication and repair, which could have implications for the development of novel chemotherapeutic agents.
The synthesis of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the carbazole core through cyclization reactions followed by functional group modifications to introduce the hydroxyl and methyl groups at appropriate positions. The use of catalytic methods and green chemistry principles has improved the efficiency and sustainability of these synthetic routes. For example, recent studies have demonstrated the use of transition metal catalysts to facilitate selective functionalization of the carbazole ring without generating harmful byproducts.
In vitro studies have revealed that 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one exhibits promising biological activities. It has been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting enzymes such as lipoxygenase. These effects are particularly relevant in the context of chronic diseases where oxidative stress plays a significant role. Additionally, preliminary experiments suggest that this compound may have neuroprotective effects by modulating pathways associated with neurodegeneration.
The pharmacokinetic profile of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one is another critical aspect that has been explored in recent research. Studies using animal models have provided insights into its absorption distribution metabolism and excretion (ADME) properties. These findings are crucial for optimizing drug delivery systems and ensuring therapeutic efficacy. For instance, researchers have investigated formulations that enhance bioavailability while minimizing side effects.
One notable application of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one is in the development of targeted therapies for cancer. The ability of this compound to interact with specific oncogenic pathways has been exploited to design molecules that selectively inhibit tumor growth. Preclinical trials have shown encouraging results in models of various cancers including breast cancer and leukemia. These findings underscore the potential of carbazole derivatives as next-generation anticancer agents.
The role of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one in modulating immune responses has also been an area of active investigation. Research indicates that this compound can influence key immune cells such as T lymphocytes and macrophages by modulating signaling pathways like NF-kB and MAPK. Such immunomodulatory effects could be beneficial in treating autoimmune diseases where an overactive immune system contributes to pathology.
Advances in biotechnology have enabled the production of 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one through biocatalytic methods. Enzymes such as cytochrome P450 monooxygenases have been employed to introduce functional groups with high precision and selectivity. This approach not only improves yield but also aligns with sustainable manufacturing practices by reducing reliance on harsh chemical reagents.
The future prospects for 2,3,4,9-tetrahydro-8-methyl-1H-Carbazol-1-one are promising given its diverse biological activities and synthetic accessibility. Ongoing research aims to explore new derivatives with enhanced potency and reduced toxicity profiles through structure-based drug design strategies. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
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